molecular formula C5H9F3O B8745874 4,4,4-trifluoro-2-methylbutan-2-ol

4,4,4-trifluoro-2-methylbutan-2-ol

Cat. No.: B8745874
M. Wt: 142.12 g/mol
InChI Key: JAEXQVDCHANQSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,4-trifluoro-2-methylbutan-2-ol is an organic compound with the molecular formula C5H9F3O It is a fluorinated alcohol, characterized by the presence of three fluorine atoms attached to the terminal carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-trifluoro-2-methylbutan-2-ol typically involves the reaction of 2-methyl-2-butene with trifluoroacetic acid in the presence of a catalyst. The reaction proceeds through the addition of trifluoroacetic acid to the double bond of 2-methyl-2-butene, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4,4,4-trifluoro-2-methylbutan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4,4-trifluoro-2-methylbutan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,4-trifluoro-2-methylbutan-2-ol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The presence of fluorine atoms enhances its binding affinity to certain proteins and enzymes, making it a valuable tool in biochemical studies. The compound can modulate the activity of enzymes by altering their conformation and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,4-trifluoro-2-methylbutan-2-ol is unique due to its specific trifluoromethyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it suitable for a wider range of applications in research and industry .

Properties

Molecular Formula

C5H9F3O

Molecular Weight

142.12 g/mol

IUPAC Name

4,4,4-trifluoro-2-methylbutan-2-ol

InChI

InChI=1S/C5H9F3O/c1-4(2,9)3-5(6,7)8/h9H,3H2,1-2H3

InChI Key

JAEXQVDCHANQSG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(F)(F)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methylmaganesium bromide (1.454 mL, 4.36 mmol) was added dropwise via syringe to a solution of 4,4,4-trifluorobutan-2-one (500 mg, 3.97 mmol) in Diethyl ether (25 mL) at 0° C. and stirred at this temp for 1 hr before warming up to RT. The reaction was quenched with sat. ammonium chloride and extracted with ether. The organic layer was washed with brine, collected, dried over MgSO4, filtered and partially evaporated to give the crude product 4,4,4-trifluoro-2-methylbutan-2-ol (500 mg, 89% yield) as an oil. 1H NMR (400 MHz, CHLOROFORM-d) δ 2.34 (q, J=11.5 Hz, 2H), 1.88 (br. s, 1H), 1.37 (d, J=0.8 Hz, 6H).
Quantity
1.454 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.